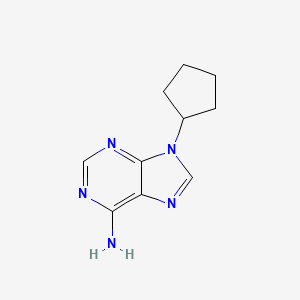

9-Cyclopentyladenine

Descripción general

Descripción

9-Ciclopentadina: es un derivado de purina con la fórmula molecular C10H13N5 . Es conocido por su función como inhibidor no competitivo de la adenilato ciclasa, una enzima involucrada en la vía de señalización de AMP cíclico (AMPc)

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 9-ciclopentadina generalmente implica la ciclización de precursores apropiados en condiciones controladas. Un método común involucra la reacción de adenina con bromuro de ciclopentilo en presencia de una base como el carbonato de potasio. La reacción se lleva a cabo en un solvente orgánico como la dimetilformamida (DMF) a temperaturas elevadas para facilitar el proceso de ciclización .

Métodos de producción industrial: La producción industrial de 9-ciclopentadina sigue rutas sintéticas similares pero a mayor escala. El proceso implica optimizar las condiciones de reacción para maximizar el rendimiento y la pureza. El uso de reactores de flujo continuo y sistemas automatizados ayuda a lograr una calidad y escalabilidad de producto consistentes .

Análisis De Reacciones Químicas

Tipos de reacciones: La 9-ciclopentadina sufre diversas reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar los derivados oxo correspondientes.

Reducción: Las reacciones de reducción pueden producir formas reducidas del compuesto.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de litio y aluminio.

Sustitución: Los nucleófilos como las aminas y los tioles se emplean en reacciones de sustitución.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados oxo, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales, lo que lleva a una gama diversa de derivados .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Inhibition of Adenylyl Cyclase:

9-Cyclopentyladenine is primarily recognized for its role as an inhibitor of adenylyl cyclase. By reducing cAMP levels, it alters various cellular functions. Studies have demonstrated that this compound can effectively inhibit both soluble and transmembrane adenylyl cyclase isoforms, making it a valuable tool in pharmacological research aimed at understanding cAMP-related signaling pathways .

2. Impact on Neurotransmitter Release:

Research indicates that this compound can facilitate the release of noradrenaline through activation of adenosine A2A receptors in vascular tissues. This effect is mediated via the AC-cAMP-PKA signaling pathway, highlighting its potential in studies related to neurotransmitter dynamics and cardiovascular function .

3. Gastrointestinal Motility Studies:

In gastrointestinal research, this compound has been used to investigate the effects of relaxin on smooth muscle cells. It has been shown to reduce the mechanical activity influenced by relaxin, thereby contributing to a better understanding of intestinal motility mechanisms and potential therapeutic strategies for motor disorders .

Neuroscience Research

1. Circadian Rhythm Studies:

Recent studies have explored the role of this compound in circadian rhythm regulation. It has been noted that this compound can alter the period of primary cultures of mouse embryonic fibroblasts and slice cultures from the suprachiasmatic nucleus, suggesting its potential influence on biological clocks .

2. Neuroprotective Mechanisms:

The compound's ability to modulate cAMP levels also positions it as a candidate for investigating neuroprotective mechanisms. Its inhibition of adenylyl cyclase may play a role in protecting neurons from damage associated with neurotoxicity and chronic pain responses .

Data Summary

The following table summarizes key findings related to the applications of this compound across various studies:

Case Studies

Case Study 1: Gastrointestinal Smooth Muscle Dynamics

In a study examining the effects of relaxin on ileal smooth muscle cells, this compound was utilized to assess its role in modulating muscle contractility. The findings revealed that the presence of this compound significantly reduced the relaxin-induced changes in muscle activity, indicating its effectiveness as an adenylyl cyclase inhibitor .

Case Study 2: Neurotransmitter Release Enhancement

A study focused on vascular tissues demonstrated that this compound could enhance noradrenaline release through A2A receptor activation. This was evidenced by experiments showing that blocking adenylyl cyclase with this compound prevented the increase in tritium overflow caused by forskolin, underscoring its critical role in neurotransmitter dynamics .

Mecanismo De Acción

El mecanismo de acción de la 9-ciclopentadina implica su inhibición de la adenilato ciclasa, una enzima responsable de convertir ATP en AMPc. Al inhibir esta enzima, la 9-ciclopentadina reduce los niveles de AMPc dentro de las células, modulando así diversos procesos celulares. El compuesto se dirige al dominio P-site de la adenilato ciclasa, lo que lleva a una inhibición no competitiva .

Comparación Con Compuestos Similares

Compuestos similares:

- 2’,5’-Dideoxiadenósina

- 2’,3’-Dideoxiadenósina

- 5,6-Diclorobenzimidazol 1-β-D-ribofuranósido

- Forskolina

- 3-Isobutil-1-metilxantina

Unicidad: Lo que diferencia a la 9-ciclopentadina de estos compuestos similares es su inhibición específica de la adenilato ciclasa a través del dominio P-site. Este mecanismo de acción único la convierte en una herramienta valiosa para estudiar la vía de señalización de AMPc y su papel en diversos procesos biológicos .

Actividad Biológica

9-Cyclopentyladenine (9-CPA) is a derivative of adenine that has garnered attention for its biological activity, particularly in the context of adenosine receptor modulation and its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of 9-CPA, including its pharmacological properties, mechanisms of action, and relevant case studies.

9-CPA is characterized by the presence of a cyclopentyl group at the 9-position of the adenine structure. This modification influences its interaction with adenosine receptors and other biological targets.

Structure

- Chemical Formula : CHN

- Molecular Weight : 218.26 g/mol

Adenosine Receptor Modulation

9-CPA primarily acts as an antagonist at the adenosine A receptor. Its binding affinity and functional activity have been extensively studied.

Affinity and Inhibition

- IC values for 9-CPA have been reported in various studies:

9-CPA's antagonistic effects on adenosine receptors are linked to its ability to inhibit cyclic AMP (cAMP) production, which is crucial for various cellular signaling pathways. The compound has been shown to prevent the enhancement of neurotransmitter release in vascular tissues by blocking A receptor-mediated pathways .

Comparative Studies

In comparative studies, 9-CPA was found to exhibit partial inhibition at higher concentrations (up to 500 μM), indicating a dose-dependent relationship in its activity against soluble adenylyl cyclase (sAC) . This highlights its role not just as a receptor antagonist but also as a modulator of enzymatic activity related to cAMP synthesis.

Study 1: Pharmacological Characterization

A study investigated the pharmacological effects of 9-CPA on noradrenaline release in rat tail artery tissues. The results confirmed that 9-CPA effectively inhibited the A receptor-mediated facilitation of neurotransmitter release, reinforcing its role as an antagonist in vascular tissues .

Study 2: Inhibitory Profiles

Another research effort assessed the inhibitory profiles of various adenine derivatives, including 9-CPA. The findings indicated that while 9-CPA had notable inhibitory effects on CK1δ, other derivatives showed varying degrees of efficacy, suggesting that structural modifications significantly influence biological activity .

Study 3: Cyclase Activity

Research on adenylyl cyclase activity demonstrated that while 9-CPA did not inhibit sAC at concentrations up to 500 μM, it effectively blocked the action of forskolin-induced cAMP production in cells overexpressing sAC . This underscores the compound's potential utility in modulating cAMP-related signaling pathways.

Data Summary

| Compound | Target | IC (μM) | Activity Type |

|---|---|---|---|

| This compound | A Receptor | 0.465 | Antagonist |

| This compound | CK1δ | 5.20 | Inhibitor |

Propiedades

IUPAC Name |

9-cyclopentylpurin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5/c11-9-8-10(13-5-12-9)15(6-14-8)7-3-1-2-4-7/h5-7H,1-4H2,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTJWHJNBTXITCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=NC3=C(N=CN=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70221720 | |

| Record name | 9-cyclopentyl-9H-Adenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70221720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

715-91-3 | |

| Record name | 9-Cyclopentyladenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=715-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Cyclopentyladenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000715913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Cyclopentyladenine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19486 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-cyclopentyl-9H-Adenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70221720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Cyclopentyladenine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9QMS8JX87 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.